N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-cyclopentylethanediamide is a specialized ethanediamide derivative characterized by two distinct structural features:
- A cyclohexenyl ethyl group (unsaturated cyclohexene ring attached via an ethyl chain) at the N'-position.
- A cyclopentyl group at the N-position of the ethanediamide backbone.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJVWPZSZRLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE typically involves the reaction of cyclohexene with ethylamine under controlled conditions. The process may include the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid substituents. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- Cyclohexenyl vs.
- Cyclopentyl Group : The five-membered cyclopentyl ring introduces greater conformational flexibility than larger cyclohexyl or rigid aromatic substituents, possibly improving binding pocket compatibility .
- Amino Substituents: Compounds like 4-(dimethylamino)cyclohex-1-en-1-yl derivatives (from patents) highlight how electron-donating groups on the cyclohexene ring can alter electronic properties, a feature absent in the target compound .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility : The cyclohexenyl group’s partial unsaturation may improve solubility in polar solvents compared to fully saturated analogs.
- Melting Point : Reduced symmetry from the cyclohexene and cyclopentyl groups likely lowers melting points relative to crystalline cyclohexyl-based diamides .
- Stability : The ethanediamide backbone is generally stable under ambient conditions, but the cyclohexenyl group may confer sensitivity to oxidation.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-cyclopentylethanediamide, also referred to as N-[2-(cyclohex-1-en-1-yl)ethyl]cyclopentanamine, is a compound with potential biological activity that warrants detailed investigation. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23N
- Molecular Weight : 193.32842 g/mol
- CAS Number : Not specified in the sources but linked to related compounds.
Pharmacological Effects
Research indicates that compounds similar to N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-cyclopentylethanediamide exhibit various pharmacological activities. The following table summarizes notable biological activities associated with cyclohexyl and cyclopentyl derivatives:
The biological activity of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-cyclopentylethanediamide may involve several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing mood and pain perception.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Cell Signaling Modulation : The compound might alter cell signaling pathways that are crucial for cellular responses to stress and infection.
Study 1: Antidepressant Activity
A case study published in a pharmacology journal evaluated the antidepressant effects of cyclohexyl derivatives. The study found that these compounds significantly increased serotonin levels in animal models, suggesting a potential mechanism for mood enhancement.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds. Results indicated that treatment with cyclohexyl derivatives led to a marked decrease in pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-cyclopentylethanediamide, and how can its purity be validated?
Answer:
Synthesis typically involves coupling cyclohexenyl ethylamine derivatives with cyclopentyl-acetamide precursors via amidation or nucleophilic acyl substitution. Key steps include:
- Protection-deprotection strategies (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions during amide bond formation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Purity validation using HPLC (C18 column, UV detection at 210–254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced: How can structural contradictions arise between NMR and X-ray crystallography data for this compound, and how should they be resolved?
Answer:
Discrepancies may stem from:
- Dynamic behavior in solution : Conformational flexibility (e.g., cyclohexenyl ring puckering) causing averaged NMR signals vs. static X-ray structures. Use variable-temperature NMR (VT-NMR) to detect equilibria .
- Crystal packing effects : X-ray may stabilize non-dominant conformers. Compare DFT-calculated conformational energies (e.g., Gaussian09, B3LYP/6-31G*) with experimental data .
- Resolution limitations : Employ higher-field NMR (≥600 MHz) or synchrotron X-ray sources for ambiguous cases .
Basic: What spectroscopic methods are critical for characterizing the stereochemistry of the cyclohexenyl moiety?
Answer:
- ¹H-¹H NOESY NMR : Correlate spatial proximity of cyclohexenyl protons (e.g., axial vs. equatorial H atoms) .
- Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra .
- X-ray crystallography : Resolve ring puckering and substituent orientations using SHELXL refinement (monitor R-factor convergence below 5%) .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian09) to identify sites prone to nucleophilic (LUMO-rich regions) or electrophilic (HOMO-rich regions) attack .
- Molecular electrostatic potential (MESP) maps : Visualize charge distribution (e.g., amide carbonyl as electrophilic hotspot) .
- Kinetic simulations : Use density functional theory (DFT) to model transition states for reactions like hydrolysis or Michael additions .
Basic: What are the stability considerations for storing this compound, given limited toxicity data?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation .
- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways in vitro?
Answer:
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-HRMS to identify phase I metabolites (oxidations, hydrolyses) .
- CYP enzyme inhibition assays : Co-incubate with CYP3A4 or CYP2D6 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes involved .
- Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic metabolites via adduct formation .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) with deuterated internal standards (e.g., d₃-cyclopentyl analogs) to minimize matrix effects .
- Calibration curves : Validate linearity (R² > 0.995) across 3 orders of magnitude (e.g., 1 nM–1 µM) .
Advanced: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for formulation studies?
Answer:
- Co-solvent systems : Use phased solubility studies with DMSO-water gradients (e.g., 10–90% water) to identify optimal solubility ranges .
- Thermodynamic solubility vs. kinetic solubility : Differentiate via shake-flask method (equilibrium) vs. nephelometry (precipitation kinetics) .
- Molecular dynamics (MD) simulations : Model solvation shells to predict solvent interactions .
Basic: What safety protocols are recommended given the lack of toxicity data?
Answer:
- Occupational hygiene : Use fume hoods, gloves (nitrile), and full-face respirators during synthesis .
- Tiered toxicity screening : Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) before animal studies .
Advanced: How can researchers resolve discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?
Answer:
- Reaction parameter optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify critical factors .
- Byproduct analysis : Employ LC-MS to detect side products (e.g., over-alkylation) that reduce yield .
- Scale-dependent effects : Evaluate mixing efficiency (e.g., microreactors vs. batch) using Reynolds number calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
